N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea
Description
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea is a substituted diarylurea derivative characterized by its distinct structural motifs:
- A 5-cyano group on the central phenyl ring, which enhances electron-withdrawing properties and may influence binding interactions.
- A 3-(trifluoromethyl)phenylsulfanyl substituent at the 2-position of the phenyl ring, contributing to hydrophobicity and metabolic stability.
- A terminal N'-phenylurea moiety, common in kinase inhibitors and anticancer agents .
Its synthesis likely involves coupling aryl isocyanates with substituted anilines, as seen in related phenylurea derivatives .
Properties
IUPAC Name |
1-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-4-8-17(12-15)29-19-10-9-14(13-25)11-18(19)27-20(28)26-16-6-2-1-3-7-16/h1-12H,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCFYEUDUHJUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}aniline. This can be achieved through a nucleophilic aromatic substitution reaction where 3-(trifluoromethyl)thiophenol reacts with 5-cyano-2-fluoronitrobenzene under basic conditions.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Urea Formation: The final step involves the reaction of the amine with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated urea derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets implicated in cancer cell proliferation. Studies on related compounds have shown that they can inhibit cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Properties
In silico studies have demonstrated that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This suggests that this compound could be explored for its anti-inflammatory effects, potentially leading to new therapeutic options for inflammatory diseases .
Antimicrobial Activity
The presence of the trifluoromethyl group and the sulfanyl moiety in the compound may enhance its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various pathogens, indicating a potential application in developing new antimicrobial agents .
Herbicidal Activity
The structural characteristics of this compound may also confer herbicidal properties. Research into related urea derivatives has shown effectiveness in inhibiting weed growth, making it a candidate for further investigation in agricultural applications .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing advanced functional materials due to its unique chemical structure. Its derivatives may be utilized in creating polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N’-phenylurea exerts its effects depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, thereby modulating signal transduction pathways.
In Material Science: The compound’s electronic properties are influenced by the presence of the trifluoromethyl and cyano groups, which affect its electron affinity and conductivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their comparative features are summarized below:
Key Observations:
Substituent Position and Bioactivity: The 5-cyano group in the target compound replaces the 4-chloro group in CTPPU . The 3-(trifluoromethyl)phenylsulfanyl group increases hydrophobicity (XlogP ~5.5), similar to CTPPU (XlogP 5.1), which may enhance membrane permeability .
Impact of Trifluoromethyl Groups :
- Trifluoromethyl (CF3) groups improve metabolic stability and binding affinity in kinase inhibitors . However, their position is critical:
- In CTPPU, the 3-CF3 group contributes to NSCLC cell cycle arrest .
- In Compound 49, CF3 substitution at the 5-position reduced binding affinity compared to methylthio analogues, highlighting positional sensitivity .
Sulfur Linkers: The sulfanyl (S) linker in the target compound contrasts with pyridinyl-S in ’s derivative.
Pharmacological and Computational Insights
- Anticancer Activity: CTPPU inhibits NSCLC cell growth by inducing G0/G1 phase arrest, suggesting that the target compound’s cyano and sulfanyl groups may similarly disrupt kinase signaling pathways .
- Binding Assays: FLIPR and NTS2 binding data for structurally related compounds (e.g., compounds 5 and 13 in ) indicate that electronic properties (e.g., cyano vs. chloro) significantly modulate receptor affinity .
- Computational Modeling: AutoDock4 studies on diarylureas () suggest that trifluoromethyl and cyano groups optimize hydrophobic interactions in kinase active sites, supporting the target compound’s design rationale .
Biological Activity
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea, with the CAS number 478249-42-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C21H14F3N3OS
- Molar Mass : 413.42 g/mol
- Structural Characteristics : The compound features a phenylurea structure with a cyano group and a trifluoromethyl phenyl sulfanyl moiety, which may contribute to its biological activity.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar functionalities can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, certain analogs have been reported to show superior anti-inflammatory activity compared to standard treatments like diclofenac . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Cytotoxicity and Cancer Research
The compound's structural features may also confer anticancer properties. Similar phenylurea derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some compounds demonstrated significant inhibition of cell proliferation at low micromolar concentrations . Further research is needed to establish the specific cytotoxic effects of this compound.
Study 1: Antifungal Activity
A study conducted on structurally related compounds revealed that certain derivatives exhibited potent antifungal activity against Candida albicans. The most effective compound showed an IC50 value of 0.003 µg/mL in vitro and demonstrated significant in vivo efficacy with a survival rate improvement in infected mice .
Study 2: Anti-inflammatory Activity
In an experimental model using rats, a phenylurea derivative was tested for its ability to reduce paw swelling induced by inflammatory agents. Results indicated that the compound significantly reduced inflammation compared to control groups, suggesting a mechanism involving the inhibition of inflammatory mediators .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H14F3N3OS |
| Molar Mass | 413.42 g/mol |
| Antimicrobial Activity | Potentially effective against fungi |
| Anti-inflammatory Activity | Significant reduction in inflammation |
| Cytotoxicity | Needs further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
